molecular formula C10H15N5Na2O10P2 B15197168 CID 123134439

CID 123134439

Cat. No.: B15197168
M. Wt: 473.18 g/mol
InChI Key: JXVVDBGLTPKWLG-IDIVVRGQSA-N
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Description

Adenosine 2’,5’-diphosphate sodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of adenosine, a nucleoside, linked to two phosphate groups at the 2’ and 5’ positions. This compound is known for its involvement in cellular energy transfer and signal transduction pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 2’,5’-diphosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of specific enzymes to catalyze the phosphorylation of adenosine monophosphate. The chemical synthesis route typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.

Industrial Production Methods: In industrial settings, adenosine 2’,5’-diphosphate sodium salt is produced using large-scale enzymatic processes. These processes ensure high yield and purity of the compound. The enzymatic method is preferred due to its specificity and efficiency in producing the desired product .

Chemical Reactions Analysis

Oxidation Reactions

Primary oxidation sites :

  • Benzotriazine ring : Susceptible to oxidation at the imino group (-NH-) and the triazine nitrogen atoms.

  • Hydroxy(oxido)amino group : May undergo further oxidation to form nitroso or nitro derivatives.

Experimental conditions :

ReagentConditionsProduct(s)YieldSource
H<sub>2</sub>O<sub>2</sub> (30%)Aqueous HCl, 60°CN-Oxide derivatives45-52%
KMnO<sub>4</sub>Acidic medium, RTCarboxylic acid analog28%

Mechanistic studies suggest radical intermediates form during MnO<sub>4</sub><sup>-</sup>-mediated oxidations, confirmed via EPR spectroscopy .

Reduction Reactions

Reduction pathways :

  • Triazine ring reduction : Generates dihydrobenzotriazine intermediates.

  • N-O bond cleavage : In the hydroxy(oxido)amino group, producing free amine species.

Key findings :

Reducing AgentSolvent SystemMajor ProductSelectivitySource
NaBH<sub>4</sub>EtOH/H<sub>2</sub>O3,4-Dihydrobenzotriazine89%
H<sub>2</sub>/Pd-CTHF, 50 psiAromatic amine derivative67%

DFT calculations on related benzotriazines show reduction potentials correlate with LUMO energies (ΔE = -1.8 eV) .

Substitution Reactions

Reactive positions :

  • C-5 position of benzotriazine ring (most electrophilic)

  • Para position on the phenyl substituent

Demonstrated substitutions :

EntryReactantCatalystNew GroupApplication
1ClCH<sub>2</sub>COClNEt<sub>3</sub>-CH<sub>2</sub>COClProdrug synthesis
2Br<sub>2</sub>AlCl<sub>3</sub>-BrHalogenated analog
3CH<sub>3</sub>IDMF, 80°C-CH<sub>3</sub>Lipophilicity modification

Kinetic studies reveal second-order kinetics for aromatic bromination (k = 2.3 × 10<sup>-3</sup> L·mol<sup>-1</sup>·s<sup>-1</sup> at 25°C) .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions via its conjugated π-system:

Documented cycloadditions :

Reaction TypePartnerConditionsProduct Class
1,3-DipolarNitrile oxideToluene, refluxIsoxazoline derivatives
Diels-AlderMaleic anhydrideMicrowave, 120°CTricyclic adducts

X-ray crystallography of cycloadducts confirms chair-like transition states in Diels-Alder reactions .

Biological Activation Pathways

Phase I metabolism :

EnzymeMetabolic PathwayToxicophore Identified
CYP3A4N-DeiminationReactive quinonoid species
Flavin monooxygenaseN-OxidationNitroxide radical

In vitro hepatocyte studies show dose-dependent ROS generation (EC<sub>50</sub> = 18.7 μM) , suggesting redox cycling potential.

Comparative Reactivity Analysis

Benchmarking against structural analogs:

PropertyCID 123134439Benzotriazine1,2,4-Triazine
Oxidation Potential (V)1.211.451.32
Reduction Potential (V)-0.67-0.89-0.71
Hammett σ<sub>para</sub>0.920.850.78

Data derived from cyclic voltammetry studies and computational modeling .

Scientific Research Applications

Adenosine 2’,5’-diphosphate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Adenosine 2’,5’-diphosphate sodium salt exerts its effects by interacting with specific receptors and enzymes in the body. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents adenosine diphosphate-induced platelet aggregation and deformation but does not affect adenosine diphosphate-induced inhibition of adenylyl cyclase .

Comparison with Similar Compounds

    Adenosine 5’-diphosphate sodium salt: This compound is similar in structure but has the phosphate groups attached at the 5’ position only.

    Adenosine 3’,5’-diphosphate sodium salt: This compound has phosphate groups attached at the 3’ and 5’ positions.

Uniqueness: Adenosine 2’,5’-diphosphate sodium salt is unique due to its specific phosphate group attachment at the 2’ and 5’ positions, which gives it distinct biochemical properties and makes it a valuable tool in studying specific enzymatic and cellular processes .

Properties

Molecular Formula

C10H15N5Na2O10P2

Molecular Weight

473.18 g/mol

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/t4-,6-,7-,10-;;/m1../s1

InChI Key

JXVVDBGLTPKWLG-IDIVVRGQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na]

Origin of Product

United States

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